Methyl 3-cyclopropylprop-2-ynoate
Overview
Description
Methyl 3-cyclopropylprop-2-ynoate is an organic compound with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol . It is a liquid at room temperature and is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-cyclopropylprop-2-ynoate can be synthesized through the esterification of 3-cyclopropylprop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the purity and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-cyclopropylprop-2-ynoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products Formed
Oxidation: 3-cyclopropylprop-2-ynoic acid.
Reduction: 3-cyclopropylpropan-2-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyclopropylprop-2-ynoate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyclopropylprop-2-ynoate involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, leading to the formation of different products through enzymatic catalysis. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl propiolate: Similar in structure but lacks the cyclopropyl group.
Ethyl 3-cyclopropylprop-2-ynoate: Similar but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-cyclopropylprop-2-ynoate is unique due to its cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
methyl 3-cyclopropylprop-2-ynoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7(8)5-4-6-2-3-6/h6H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHTVVYMKULOIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C#CC1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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